Azido-PEG3-SS-NHS
CAS No.:
Cat. No.: VC16654091
Molecular Formula: C15H24N4O7S2
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24N4O7S2 |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]propanoate |
| Standard InChI | InChI=1S/C15H24N4O7S2/c16-18-17-4-5-23-6-7-24-8-9-25-10-12-28-27-11-3-15(22)26-19-13(20)1-2-14(19)21/h1-12H2 |
| Standard InChI Key | GULGJNLQJQCHEW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCSSCCOCCOCCOCCN=[N+]=[N-] |
Introduction
Structural and Chemical Characterization of Azido-PEG3-SS-NHS
Molecular Architecture
Azido-PEG3-SS-NHS (C₁₅H₂₄N₄O₇S₂; MW 436.5 g/mol) features four functional domains :
-
NHS Ester: Reacts with primary amines (e.g., lysine residues) on antibodies.
-
PEG3 Spacer: Enhances solubility and reduces steric hindrance.
-
Disulfide Bond: Provides redox-sensitive cleavage.
-
Azide Group: Enables copper-free click chemistry with alkynes or strained cyclooctynes.
The canonical SMILES string O=C(ON1C(CCC1=O)=O)CCSSCCOCCOCCOCCN=[N+]=[N-] confirms this arrangement .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | Not publicly disclosed |
| Solubility | 10 mM in DMSO |
| Storage Conditions | -20°C (desiccated) |
| Purity | ≥95% (HPLC) |
| Stability | 6 months at -80°C |
Mechanism of Action in Antibody-Drug Conjugates
Conjugation Chemistry
The NHS ester forms stable amide bonds with lysine residues on antibodies (e.g., IgG1), achieving drug-to-antibody ratios (DAR) of 2–4 . The azide terminus subsequently reacts with alkyne-modified payloads via strain-promoted azide-alkyne cycloaddition (SPAAC), avoiding cytotoxic copper catalysts .
Payload Release Dynamics
The disulfide bond undergoes cleavage in the reducing tumor microenvironment (10–40 mM glutathione vs. 2–20 μM in plasma), enabling site-specific drug activation . This contrasts with non-cleavable linkers like Azido-PEG3-NHS ester, which require lysosomal degradation .
Equation 1: Disulfide Cleavage Reaction
Where GSH = glutathione, GSSG = glutathione disulfide .
Applications in Targeted Cancer Therapy
Clinical-Stage ADCs
Azido-PEG3-SS-NHS has been utilized in preclinical development of:
-
HER2-targeted ADCs: Conjugates with emtansine derivatives show IC₅₀ values <1 nM in BT-474 breast cancer models .
-
CD30-directed therapies: Brentuximab analogs demonstrate 90% tumor regression in Hodgkin’s lymphoma xenografts .
Table 2: Linker Efficacy in Solid Tumors
| Parameter | Azido-PEG3-SS-NHS | Valine-Citrulline (VC) | Hydrazone |
|---|---|---|---|
| Plasma Stability (t₁/₂) | 120 h | 72 h | 24 h |
| Tumor Activation (%) | 98 ± 2 | 85 ± 5 | 60 ± 10 |
| Systemic Toxicity (LD₅₀) | >300 mg/kg | 150 mg/kg | 75 mg/kg |
| Mass (mg) | Volume for 10 mM (mL) |
|---|---|
| 1 | 0.229 |
| 5 | 1.145 |
| 10 | 2.291 |
Solutions in anhydrous DMSO retain >90% activity after six freeze-thaw cycles (-80°C) .
Analytical QC Parameters
Emerging Applications and Future Directions
Dual-Payload Conjugates
Recent studies exploit the orthogonal reactivity of azide and NHS groups to create ADCs with two distinct drugs (e.g., MMAE + SN-38), showing synergistic effects in pancreatic cancer models .
Theranostic Platforms
Azido-PEG3-SS-NHS enables simultaneous conjugation of ⁶⁴Cu-DOTA (PET tracer) and topoisomerase inhibitors, permitting real-time drug tracking in glioblastoma patients .
Challenges and Optimization Strategies
Linker-Antibody Heterogeneity
Batch variability in lysine conjugation (≤30% DAR spread) drives development of site-specific variants using engineered cysteines or unnatural amino acids .
Preclinical Toxicity Profiles
Dose-limiting thrombocytopenia (EC₅₀ = 5 μM) in primate models necessitates PEG3 length optimization to balance solubility and hematological effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume